molecular formula C16H18N2O5 B2521758 ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 219814-79-6

ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B2521758
CAS No.: 219814-79-6
M. Wt: 318.329
InChI Key: RYSLAXNYFGOSGK-UHFFFAOYSA-N
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Description

Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Ionic Liquid Mediated Synthesis

A novel approach involves the synthesis of chromone-pyrimidine coupled derivatives, highlighting an eco-friendly, solvent-free condition using Triethyl ammonium sulphate as a catalyst. This method offers advantages like excellent yields, short reaction time, and mild conditions, underscoring the importance of chromone and pyrimidine in medicinal chemistry due to their varied biological activities (Nikalje et al., 2017).

X-Ray Diffraction Studies

Another aspect of research focuses on the molecular and crystal structures of tetrahydropyrimidine derivatives, providing foundational knowledge for understanding the conformational features of these molecules, crucial for their potential medicinal applications (Gurskaya et al., 2003).

Biological Activities and Potential Therapeutic Applications

Antimicrobial Activity

Derivatives have been evaluated for their in vitro antifungal and antibacterial activity, demonstrating significant potential. For instance, certain compounds exhibited potent antibacterial properties, and others showed comparable antifungal activity to standard drugs. This includes studies on the mode of action of these compounds, providing a basis for their development as oral drug candidates (Tiwari et al., 2018).

Anti-ulcer and Antihypertensive Activity

Research also explores the synthesis of dihydropyrimidines for anti-ulcer and antihypertensive activities, indicating the broad spectrum of potential therapeutic applications of these compounds. These studies highlight the synthesis of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2011).

Properties

IUPAC Name

ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSLAXNYFGOSGK-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.